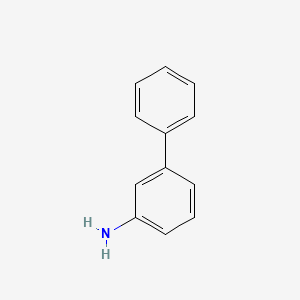

3-氨基联苯

概述

描述

Synthesis Analysis

The synthesis of 3-Aminobiphenyl derivatives has been explored through various methods. One notable approach is the solvent-free synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls, utilizing a three-component reaction of aromatic aldehydes, malononitrile, and acetone in the presence of catalytic NaOMe under grindstone method. This process is highlighted for its efficiency, simplicity, and environmental friendliness, achieving excellent yields within 2–3 minutes (Pasha & Datta, 2014).

Molecular Structure Analysis

The molecular structure of 3-Aminobiphenyl and its derivatives is pivotal for understanding its properties and reactivity. Studies often utilize various spectroscopic techniques such as UV, FT-IR, and X-ray photoelectron spectroscopy to analyze these compounds. These studies reveal insights into protonation states, counter ions, and structural morphology, which are crucial for applications in materials science and chemistry (Chan et al., 1995).

Chemical Reactions and Properties

3-Aminobiphenyl undergoes a variety of chemical reactions, leading to a wide range of derivatives with diverse properties. For example, the compound has been used as a precursor in the synthesis of complex molecules and materials, demonstrating its versatility and reactivity. These reactions often explore the compound's capability to form bonds and interact with other chemical entities, laying the foundation for its application in developing novel compounds and materials (Rong et al., 2008).

Physical Properties Analysis

The physical properties of 3-Aminobiphenyl, such as solubility, melting point, and conductivity, are influenced by its molecular structure and the nature of its substituents. These properties are critical for its application in various domains, including materials science, where they determine the compound's suitability for specific purposes. Comparative studies between chemically and electrochemically synthesized poly(4-aminobiphenyl) highlight the impact of synthesis methods on physical properties (Chan et al., 1995).

Chemical Properties Analysis

The chemical properties of 3-Aminobiphenyl, such as reactivity, stability, and its ability to participate in various chemical reactions, are pivotal for its applications in organic synthesis and material development. Investigations into its hydrogen bonding capabilities and its role in nucleating beta-sheet structures in peptides underscore its utility in biochemistry and molecular engineering (Nesloney & Kelly, 1996).

科学研究应用

环境监测

由于其致突变和/或致癌特性,对3-氨基联苯及其衍生物进行监测。一项研究专注于使用高效液相色谱-电化学检测(HPLC-ED)和硼掺杂金刚石薄膜电极在模拟饮用水和河水样品中测定2-氨基联苯、3-氨基联苯和4-氨基联苯。该方法提供了令人满意的分离和检测,定量限在10^-9 mol L^-1范围内,突显了其在环境监测中的实用性 (Pecková等,2009)。

致突变性研究

使用Ames试验和沙门氏菌检测了3-氨基联苯及其同分异构体和衍生物的致突变性。这项研究表明,只有4-氨基联苯在存在激活系统的情况下表现出致突变性,暗示同分异构体之间存在差异的致突变特性。这项研究有助于理解各种氨基联苯化合物的致癌潜力 (Ioannides et al., 1989)。

致癌物作用机制

对3:2′-二甲基-4-氨基联苯,氨基联苯的衍生物,在Wistar大鼠中的研究调查了其诱导肠道肿瘤的作用途径。研究表明,这种化学物质被吸收,可能在肝脏中被改变,排泄到胆汁中,并通过直接与肠粘膜接触的粪便诱导肿瘤。这为了解与氨基联苯化合物相关的致癌物的作用机制提供了见解 (Cleveland et al., 1967)。

生态毒理学评估

对与3-氨基联苯密切相关的4-氨基联苯(4-ABP)进行了对各种水生生物和哺乳动物细胞的毒性效应评估。这项研究采用了包括大型溞溞鱼固定、斑马鱼胚胎发育和哺乳动物细胞增殖抑制在内的测试电池。研究结果突显了4-ABP对水生生物和哺乳动物细胞具有毒性,强调了使用多种生物测定进行全面生态毒理学评估的重要性 (Jiangning et al., 2004)。

激光诱导荧光研究

使用超音速射流中的激光诱导荧光研究了3-氨基联苯中的S1 ← S0跃迁,与从头算计算进行了比较。这项研究为了解3-氨基联苯的电子性质和结构提供了宝贵的数据,这对于理解其在分子水平上的相互作用和行为至关重要 (Pirowska et al., 1999)。

安全和危害

属性

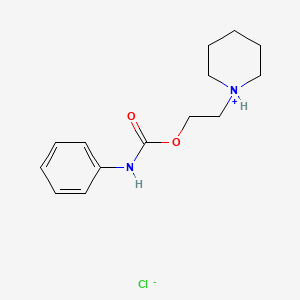

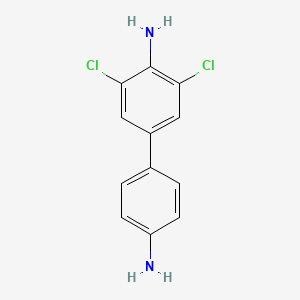

IUPAC Name |

3-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNOBADFTHUUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036825 | |

| Record name | 3-Aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2243-47-2, 41674-04-8 | |

| Record name | 3-Aminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041674048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P632PQP3U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Is 3-ABP carcinogenic?

A1: Yes, 3-ABP is classified as a carcinogen, although it is considered a weaker carcinogen compared to its isomer, 4-aminobiphenyl [, ].

Q2: How does 3-ABP contribute to cancer development?

A2: While the exact mechanism of 3-ABP carcinogenicity is not fully elucidated, research suggests it involves metabolic activation into N-hydroxy-3-aminobiphenyl. This metabolite can form adducts with DNA, potentially leading to mutations and cancer initiation [].

Q3: How does the carcinogenicity of 3-ABP compare to its isomers?

A3: 4-Aminobiphenyl is a well-established carcinogen, while 2-aminobiphenyl is generally considered non-carcinogenic. 3-ABP falls in between, exhibiting weaker carcinogenic activity compared to 4-ABP []. This difference might be attributed to the inability of N-hydroxy-3-aminobiphenyl to effectively induce mutations [].

Q4: How is 3-ABP metabolized in the body?

A5: In rat liver microsomes, 3-ABP is primarily metabolized through hydroxylation at the 2- and 4-ortho positions, and to a lesser extent, at the 6-position. It can also be converted into its hydroxylamine, nitroso, and nitro derivatives [, ].

Q5: Are there differences in 3-ABP adduct levels between smokers of different tobacco types?

A6: Yes, smokers of black tobacco have demonstrated higher levels of 3-ABP adducts compared to smokers of blond tobacco. This suggests that the type of tobacco smoked may influence the extent of 3-ABP exposure and metabolism [, ].

Q6: Can 3-ABP exposure be measured?

A7: Yes, exposure to 3-ABP can be assessed by measuring hemoglobin adducts of the compound in blood samples [, , , , , ].

Q7: What analytical techniques are used to measure 3-ABP and its metabolites?

A8: Various analytical methods are employed to detect and quantify 3-ABP and its metabolites. These include gas chromatography-mass spectrometry (GC-MS) [, , , , ], high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ED) [] or tandem mass spectrometry (HPLC-MS/MS) [, , ].

Q8: What is the molecular formula and weight of 3-ABP?

A8: The molecular formula of 3-ABP is C12H11N, and its molecular weight is 169.22 g/mol.

Q9: Does the structure of 3-ABP influence its mutagenicity?

A10: Yes, the position of the amino group on the biphenyl structure significantly impacts mutagenicity. 4-Aminobiphenyl is highly mutagenic, while 2-aminobiphenyl is generally non-mutagenic. 3-ABP exhibits weak or no mutagenicity in standard assays [, ].

Q10: What structural features of 3-ABP might contribute to its lower mutagenicity compared to 4-ABP?

A11: One factor could be the non-planar structure of 2-aminobiphenyl, with a dihedral angle of 40 degrees. This non-planarity might hinder its interaction with enzymes like cytochrome P450s, specifically the P-450I family, which are involved in the N-hydroxylation of aromatic amines, a crucial step in the metabolic activation of many aromatic amines, including 4-aminobiphenyl [].

Q11: Does 3-ABP pose any environmental concerns?

A12: As a known carcinogen, the presence of 3-ABP in the environment raises concerns. Research into its environmental persistence, degradation pathways, and potential for bioaccumulation is crucial for risk assessment and mitigation strategies [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Dimethylaminodiazenyl)phenyl]prop-2-enoic acid](/img/structure/B1205771.png)

![N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1205772.png)